molecular formula C11H9F3N2O2S B1392484 Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 1242893-25-9

Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1392484
CAS No.: 1242893-25-9
M. Wt: 290.26 g/mol
InChI Key: MKLRAIYBRPAYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a pyrrole ring, a thiazole ring, and a trifluoromethyl group

Scientific Research Applications

Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Incorporation of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate: Contains an oxazole ring instead of a thiazole ring, which may affect its reactivity and applications.

The uniqueness of this compound lies in its combination of the pyrrole, thiazole, and trifluoromethyl groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-pyrrol-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S/c1-2-18-9(17)7-8(11(12,13)14)15-10(19-7)16-5-3-4-6-16/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLRAIYBRPAYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 3
Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.